molecular formula C8H8Br2O B102443 1-Bromo-3-(2-bromoethoxy)benzene CAS No. 18800-29-8

1-Bromo-3-(2-bromoethoxy)benzene

Cat. No. B102443
CAS RN: 18800-29-8
M. Wt: 279.96 g/mol
InChI Key: CKXSBCXRNZGJJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition, followed by a lithium-bromine exchange and a Stille coupling reaction. Similarly, paper reports the synthesis of brominated ferrocene compounds via palladium-catalyzed cross-coupling reactions. Paper details the total synthesis of a naturally occurring dibrominated benzene derivative, starting from a brominated phenylmethanol. These methods could potentially be adapted for the synthesis of 1-Bromo-3-(2-bromoethoxy)benzene by incorporating the appropriate functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized using various spectroscopic techniques. Paper presents the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, including NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations. These techniques could be applied to determine the molecular structure of 1-Bromo-3-(2-bromoethoxy)benzene and predict its physical and chemical properties.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, as described in the papers. For example, the bromo derivative in paper undergoes Suzuki reactions with phenylboronic acids. Paper discusses the ring contraction of a brominated benzothiopyran with amines to yield a new donor–acceptor chromophore. These reactions highlight the reactivity of brominated benzene derivatives, which could be relevant for the chemical behavior of 1-Bromo-3-(2-bromoethoxy)benzene in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. Paper reports on the synthesis of a highly sterically hindered aryl bromide and its properties, including the presence of rotational isomers. Paper describes the solid-state interactions of dibromo-bis(phenylalkoxy)benzene derivatives, which could inform the understanding of the intermolecular forces affecting the properties of 1-Bromo-3-(2-bromoethoxy)benzene. Paper provides insights into the X-ray structures of various brominated benzenes, which could be useful for predicting the crystal structure of the compound .

Scientific Research Applications

Organometallic Chemistry

Compounds similar to 1-Bromo-3-(2-bromoethoxy)benzene have been utilized in the synthesis of new organometallic compounds. For instance, ethynylferrocene compounds of 1,3,5-tribromobenzene were synthesized via palladium-catalyzed cross-coupling reactions. These compounds demonstrated chemically reversible oxidations, indicating their potential in electrochemical applications (Fink et al., 1997).

Organic Synthesis

Bromo-substituted benzene derivatives serve as key intermediates in the synthesis of various organic compounds. For example, the aryne route to 1- and 2-(trifluoromethoxy)naphthalenes involved the use of 1-bromo-2-(trifluoromethoxy)benzene, showcasing the versatility of bromo-substituted benzenes in constructing complex aromatic structures (Schlosser & Castagnetti, 2001).

Materials Science

Bromo-substituted benzene derivatives have also been explored for their potential in materials science, particularly in the synthesis of luminophores and catalysts. A study on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes highlights the functional versatility of such compounds, which are crucial for the development of new materials and catalysis methods (Reus et al., 2012).

Safety And Hazards

“1-Bromo-3-(2-bromoethoxy)benzene” is classified as harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-3-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXSBCXRNZGJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368350
Record name 1-bromo-3-(2-bromoethoxy)benzene
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-bromoethoxy)benzene

CAS RN

18800-29-8
Record name 1-Bromo-3-(2-bromoethoxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-(2-bromoethoxy)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(2-bromoethoxy)benzene
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